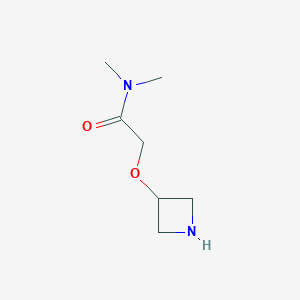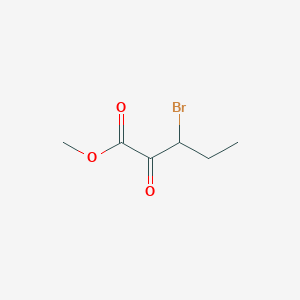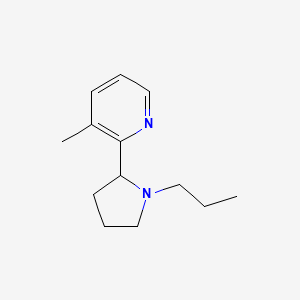
3-Methyl-2-(1-propylpyrrolidin-2-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-2-(1-propylpyrrolidin-2-yl)pyridine is an organic compound with the molecular formula C13H20N2 and a molecular weight of 204.31 g/mol This compound is a derivative of pyridine, characterized by the presence of a pyrrolidine ring substituted with a propyl group
准备方法
The synthesis of 3-Methyl-2-(1-propylpyrrolidin-2-yl)pyridine can be achieved through several synthetic routes. One common method involves the alkylation of pyridine with propyl halides in the presence of a base. The reaction conditions typically include the use of solvents such as ethanol or methanol and a catalyst like potassium carbonate. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
化学反应分析
3-Methyl-2-(1-propylpyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyridine derivatives.
科学研究应用
3-Methyl-2-(1-propylpyrrolidin-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of 3-Methyl-2-(1-propylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic amino acids in proteins, while the pyrrolidine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
相似化合物的比较
3-Methyl-2-(1-propylpyrrolidin-2-yl)pyridine can be compared with other pyridine derivatives, such as:
3-Methylpyridine: This compound lacks the pyrrolidine ring, making it less complex and with different chemical properties.
2,6-Lutidine: Similar to this compound, but with two methyl groups on the pyridine ring instead of one.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C13H20N2 |
|---|---|
分子量 |
204.31 g/mol |
IUPAC 名称 |
3-methyl-2-(1-propylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C13H20N2/c1-3-9-15-10-5-7-12(15)13-11(2)6-4-8-14-13/h4,6,8,12H,3,5,7,9-10H2,1-2H3 |
InChI 键 |
DXKONNJSIGMTAO-UHFFFAOYSA-N |
规范 SMILES |
CCCN1CCCC1C2=C(C=CC=N2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


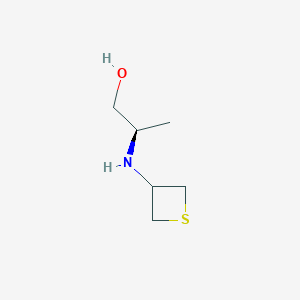
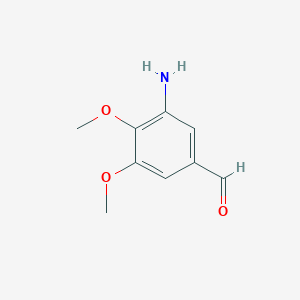
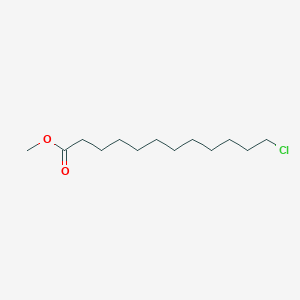

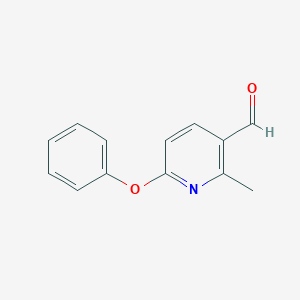
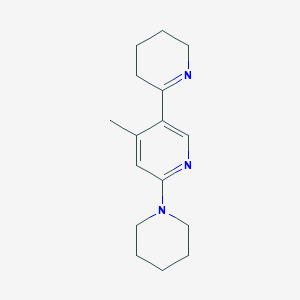


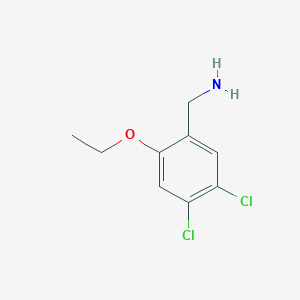
![tert-Butyl (R)-3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13003345.png)
![Ethyl benzo[d]isothiazole-7-carboxylate](/img/structure/B13003355.png)
